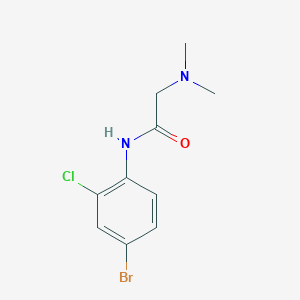

N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide

Description

Propriétés

IUPAC Name |

N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O/c1-14(2)6-10(15)13-9-4-3-7(11)5-8(9)12/h3-5H,6H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLDOABWKOMSPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide typically involves the reaction of 4-bromo-2-chloroaniline with dimethylaminoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide may involve the use of large-scale reactors and automated systems to control the reaction conditions. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo and chloro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide has been investigated for its potential therapeutic effects, particularly in treating infectious diseases and cancer. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties. For instance, derivatives of this compound have shown effectiveness against certain strains of bacteria and cancer cell lines in preliminary studies.

Mechanism of Action

The mechanism of action involves the compound's interaction with specific enzymes or receptors, influencing various biochemical pathways. For example, it may inhibit enzymes critical for the proliferation of cancer cells or pathogens, thereby reducing their viability.

Pharmacological Studies

In Vitro Studies

In vitro studies have demonstrated that N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide can modulate biological targets effectively. These studies often involve assessing its cytotoxicity against various cancer cell lines and its ability to inhibit bacterial growth.

Case Study: Antimicrobial Activity

A notable study explored the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as an antibiotic agent.

Chemical Synthesis

Building Block for Complex Molecules

N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide serves as a valuable building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

| Reaction Type | Product | Conditions |

|---|---|---|

| Nucleophilic Substitution | New amide derivatives | Reflux with suitable nucleophile |

| Coupling Reactions | Complex organic compounds | Catalytic conditions |

Material Science

Development of New Materials

The compound is also explored for its applications in material science, particularly in developing new polymers or coatings with enhanced properties. Its unique chemical structure allows for modifications that can lead to materials with improved thermal stability or chemical resistance.

Mécanisme D'action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

Triazinyl-Substituted Acetamides ()

A series of N-(1,3,5-triazinyl)-α-ketoamides and amides (e.g., compounds 3b–3i ) share structural motifs with the target compound but differ in core architecture. Key distinctions include:

| Property | N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide | Triazinyl Derivatives (3b–3i) |

|---|---|---|

| Core Structure | Acetamide backbone | 1,3,5-Triazinyl ring |

| Substituents | Br, Cl on phenyl; dimethylamino on acetamide | Tolyl, methoxy, fluoro, etc. |

| Molecular Formula | Not explicitly reported | C₁₄H₁₆N₅O₂ (3b–3h); C₁₃H₁₃BrN₅O₂ (3i) |

| Physical State | Not reported | White solids |

| Applications | Potential pharmaceuticals, ligands | Drug development, materials science |

Key Findings :

- Triazinyl derivatives exhibit diverse substituent-driven properties, such as variable melting points (unreported for the target compound) and spectroscopic profiles.

- The target compound’s dimethylamino group may enhance solubility compared to triazinyl analogs, which rely on ketoamide groups for hydrogen bonding .

Halogenated Acetamides ()

N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide, a structural analog, shares halogen substituents but lacks the dimethylamino group. Comparative analysis:

| Property | Target Compound | N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide |

|---|---|---|

| Substituents | Br and Cl on the same phenyl ring | Br and Cl on separate phenyl rings |

| Functional Groups | Dimethylamino (-N(CH₃)₂) | Simple acetamide (-NHCO-) |

| Crystal Packing | Not reported | Chains via N–H···O hydrogen bonds along [010] |

| Synthesis | Likely via EDC-mediated coupling | EDC-mediated coupling of 4-chlorophenylacetic acid and 4-bromoaniline |

Key Findings :

- The target compound’s halogen substitution pattern (4-bromo-2-chloro) may introduce steric hindrance and electronic effects distinct from the para-substituted analog.

- The dimethylamino group could disrupt hydrogen-bonding networks observed in simpler acetamides, altering solubility or crystallinity .

Perfluoroalkyl and Regulatory-Listed Acetamides ()

Perfluoroalkyl thio-derivatives (e.g., CAS 2738952-61-7) and hazardous acetamides (e.g., N-9H-fluoren-2-yl-acetamide) highlight regulatory and environmental considerations:

| Property | Target Compound | Perfluoroalkyl Acetamides |

|---|---|---|

| Substituents | Halogens, dimethylamino | Perfluoroalkyl thio groups |

| Toxicity/Regulatory | Not listed on TRI | Listed for persistence/toxicity |

| Applications | Research/Pharmaceuticals | Surfactants, fluorinated materials |

Key Findings :

Pharmaceutical Impurities and Patented Analogs ()

Complex quinoline-based acetamides () and bromo/nitro-substituted impurities () provide context for pharmaceutical relevance:

| Property | Target Compound | Pharmaceutical Impurities (e.g., MM0078.03) |

|---|---|---|

| Substituents | Br, Cl, dimethylamino | Bromo, nitro, phenylcarbonyl |

| Role | Potential API intermediate | Analytical reference standards |

Key Findings :

- The target compound’s halogenation pattern aligns with impurities requiring stringent quality control, suggesting utility in analytical method development.

- Compared to patented quinoline derivatives, the simpler structure may limit bioactivity but enhance synthetic accessibility .

Activité Biologique

N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H9BrClN2O

- Molecular Weight : 248.53 g/mol

- IUPAC Name : N-(4-bromo-2-chlorophenyl)acetamide

The compound features a bromine atom and a chlorine atom on the phenyl ring, along with a dimethylamino group attached to the acetamide structure. These functional groups contribute to its biological activity by influencing its interaction with various biological targets.

Anticancer Properties

Research indicates that N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide exhibits promising anticancer activity. The compound has been evaluated in vitro against various cancer cell lines, including:

- A549 (human lung adenocarcinoma) : Exhibited significant cytotoxic effects with reduced cell viability.

- HeLa (cervical cancer) : Showed moderate inhibition of cell proliferation.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 | 15 | Significant reduction in viability |

| HeLa | 25 | Moderate inhibition observed |

Preliminary studies suggest that the mechanism of action may involve the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways such as MAPK and PI3K/Akt.

Antimicrobial Activity

In addition to its anticancer properties, N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide has been assessed for antimicrobial activity. It demonstrated efficacy against several bacterial strains, particularly multidrug-resistant Staphylococcus aureus.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

The presence of the dimethylamino group is believed to enhance membrane permeability, facilitating greater interaction with bacterial cells.

The biological activity of N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can inhibit enzymatic activities critical for tumor growth and survival or disrupt bacterial cell function.

Enzyme Inhibition

Studies have indicated that the compound may act as an inhibitor of certain kinases involved in cancer progression, such as:

- c-MET : A receptor tyrosine kinase implicated in tumor growth and metastasis.

- EGFR : Epidermal growth factor receptor, often overexpressed in various cancers.

Case Studies

- Study on A549 Cells : A study demonstrated that treatment with N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide resulted in a dose-dependent decrease in cell viability. Apoptotic markers were significantly elevated, indicating its potential as an anticancer agent.

- Antimicrobial Efficacy : In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed effective inhibition at concentrations that are clinically relevant, suggesting its potential use in treating resistant infections.

Q & A

How can the synthesis of N-(4-bromo-2-chlorophenyl)-2-(dimethylamino)acetamide be optimized for higher yield and purity?

Level: Basic

Methodological Answer:

Optimization involves:

- Reagent selection : Use carbodiimide-based coupling agents (e.g., EDCl) with triethylamine to facilitate amide bond formation, as demonstrated in analogous acetamide syntheses .

- Solvent choice : Dichloromethane or DMF improves solubility of aromatic intermediates .

- Temperature control : Maintain reactions at 273–298 K to suppress side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity .

What advanced spectroscopic techniques are recommended for confirming the molecular structure of this compound?

Level: Basic

Methodological Answer:

- NMR : H and C NMR identify substituent environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; aromatic protons split by bromine/chlorine substituents) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software .

- IR spectroscopy : Validate amide C=O stretches (~1650–1680 cm) and N-H bends (~3300 cm) .

How can researchers address contradictions in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .

- Dose-response curves : Establish EC/IC values across multiple replicates to assess reproducibility .

- Meta-analysis : Compare structural analogs (e.g., halogen-substituted acetamides) to identify substituent-activity trends .

How can density-functional theory (DFT) be applied to study the electronic properties of this compound?

Level: Advanced

Methodological Answer:

- Geometry optimization : Use B3LYP/6-31G(d) basis sets to model the ground-state structure and electron density distribution .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity and charge-transfer interactions .

- Solvent effects : Apply the polarizable continuum model (PCM) to simulate aqueous or DMSO environments .

What are the challenges in determining the crystal structure of this compound, and how can they be overcome?

Level: Advanced

Methodological Answer:

- Crystal growth : Slow evaporation of dichloromethane/hexane mixtures improves crystal quality .

- Hydrogen bonding : Analyze N-H···O interactions to resolve disorder; SHELXL refinement tools are critical .

- Heavy atoms : Bromine/chlorine substituents cause absorption errors; apply multi-scan corrections during data collection .

What strategies are effective in identifying and minimizing byproducts during synthesis?

Level: Basic

Methodological Answer:

- Analytical monitoring : Use TLC or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress .

- Byproduct identification : LC-MS or GC-MS detects impurities (e.g., unreacted 4-bromo-2-chloroaniline) .

- Quenching protocols : Add ice-cold HCl to terminate reactions and precipitate intermediates .

How can solubility be improved for in vitro biological testing?

Level: Basic

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to increase bioavailability .

What methodologies are suitable for studying enzyme interactions with this compound?

Level: Advanced

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., cytochrome P450) .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) in real time .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .

How should stability be assessed under physiological conditions?

Level: Basic

Methodological Answer:

- Forced degradation : Expose to pH 1–9 buffers at 37°C for 24–72 hours; monitor degradation via HPLC .

- Light sensitivity : Conduct ICH Q1B photostability testing using controlled UV/visible light exposure .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .

What computational tools predict the toxicological profile of this compound?

Level: Advanced

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability, CYP inhibition, and hERG liability .

- DSSTox databases : Cross-reference EPA toxicity data for structural analogs (e.g., bromophenyl acetamides) .

- QSAR models : Apply TOPKAT or LeadScope to correlate substituents with hepatotoxicity or mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.